molecular formula C19H28O14S B13402464 Benzyl3'-sulfo-b-D-lactoside CAS No. 753443-09-3

Benzyl3'-sulfo-b-D-lactoside

Cat. No.: B13402464
CAS No.: 753443-09-3
M. Wt: 512.5 g/mol
InChI Key: FZRNAGXWPBGNPZ-OVEGTFSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl3’-sulfo-b-D-lactoside typically involves the protection of hydroxyl groups, selective sulfonation, and glycosylation reactions The process begins with the protection of the hydroxyl groups on the lactoside moiety to prevent unwanted side reactionsThe final step involves the glycosylation of the protected lactoside with benzyl alcohol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of Benzyl3’-sulfo-b-D-lactoside involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures. The use of advanced purification techniques such as chromatography ensures the removal of impurities and the production of high-purity Benzyl3’-sulfo-b-D-lactoside .

Chemical Reactions Analysis

Types of Reactions

Benzyl3’-sulfo-b-D-lactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl3’-sulfo-b-D-lactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl3’-sulfo-b-D-lactoside involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfo group enhances the compound’s solubility and binding affinity, allowing it to effectively interact with its targets. The beta-D-lactoside moiety facilitates recognition by carbohydrate-binding proteins, leading to various biological effects. The benzyl group provides stability and enhances the compound’s overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3’-sulfo-alpha-D-lactoside
  • Methyl 3’-sulfo-beta-D-lactoside
  • Ethyl 3’-sulfo-beta-D-lactoside

Uniqueness

Benzyl3’-sulfo-b-D-lactoside stands out due to its unique combination of a benzyl group, a sulfo group, and a beta-D-lactoside moiety. This combination imparts distinct physicochemical properties, such as enhanced solubility, stability, and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

753443-09-3

Molecular Formula

C19H28O14S

Molecular Weight

512.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O14S/c20-6-10-12(22)17(33-34(26,27)28)15(25)19(30-10)32-16-11(7-21)31-18(14(24)13(16)23)29-8-9-4-2-1-3-5-9/h1-5,10-25H,6-8H2,(H,26,27,28)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,19+/m1/s1

InChI Key

FZRNAGXWPBGNPZ-OVEGTFSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.